2-(1H-1,2,3-Triazol-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5N5 |
|---|---|
Molecular Weight |
147.14 g/mol |
IUPAC Name |
2-(triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C6H5N5/c1-2-7-6(8-3-1)11-5-4-9-10-11/h1-5H |
InChI Key |
JMPSZSWPTOULLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h 1,2,3 Triazol 1 Yl Pyrimidine and Its Derivatives
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in 2-(1H-1,2,3-Triazol-1-yl)pyrimidine Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands out as a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, leading to the formation of the triazole ring with high regioselectivity and yield. nih.govnih.govnih.gov The synthesis of this compound and its derivatives frequently employs this strategy, typically by reacting a pyrimidine-containing azide with an appropriate alkyne or a pyrimidine-bearing alkyne with an azide. nih.govrsc.org The robustness and functional group tolerance of the CuAAC reaction make it a preferred method for creating complex molecules incorporating the triazole-pyrimidine scaffold. nih.govrsc.org
Regioselectivity and Reaction Mechanism of CuAAC in Triazole-Pyrimidine Formation
A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The high regioselectivity of the CuAAC is a direct consequence of the reaction mechanism.
The catalytic cycle is generally believed to initiate with the formation of a copper(I)-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst. nih.govacs.org This step significantly increases the acidity of the alkyne's terminal proton. nih.gov The copper acetylide then coordinates with the azide, leading to the formation of a six-membered copper-containing intermediate. acs.org Subsequent rearrangement and protonation release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst. acs.org Density Functional Theory (DFT) studies have provided insights into the energetics of the reaction, explaining the lack of regioselectivity in the uncatalyzed reaction due to similar energy barriers for the formation of both regioisomers. nih.gov The presence of the copper catalyst drastically alters the reaction pathway, favoring the formation of the 1,4-isomer. nih.gov
Optimization of Catalytic Systems and Reaction Conditions
Significant research has been dedicated to optimizing the catalytic systems and reaction conditions for the CuAAC to enhance its efficiency and applicability. The choice of the copper(I) source, ligands, solvents, and additives can have a profound impact on the reaction rate and yield.
Copper Source: Various copper(I) sources can be employed, including CuI, CuBr, and Cu(I) acetate (B1210297). organic-chemistry.orgresearchgate.net In situ reduction of copper(II) salts, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate, is a common and convenient method to generate the active Cu(I) species, particularly in biological applications. beilstein-journals.orgnih.gov
Ligands: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and modulating the catalyst's reactivity. researchgate.netnih.gov A variety of ligands have been developed, including N-heterocyclic carbenes and pyridinyl-triazole systems, which have been shown to be superior for CuAAC reactions, allowing for low catalyst loadings and short reaction times. researchgate.net
Solvents and Additives: The choice of solvent can influence reaction rates, with polar solvents like DMF, CH₃CN, and EtOH often accelerating the reaction. researchgate.net A highly efficient catalytic system, CuI/DIPEA/HOAc, has been developed where acetic acid (HOAc) accelerates the conversion of copper-containing intermediates and buffers the basicity of N,N-diisopropylethylamine (DIPEA), overcoming drawbacks of traditional CuI/NR₃ systems. organic-chemistry.org This system has demonstrated high yields in short reaction times across a range of substrates. organic-chemistry.org
Table 1: Optimization of CuAAC Reaction Conditions
| Entry | Copper Source | Ligand/Additive | Solvent | Temperature | Time | Yield (%) |
| 1 | CuI | DIPEA | CH₂Cl₂ | Room Temp. | 3 min | 96 |
| 2 | CuSO₄·5H₂O | Sodium Ascorbate | H₂O/THF | Reflux | 30 h | 19 |
| 3 | Cu(MeCN)₄PF₆ | Et₃N | DMF | 70 °C | 16 h | - |
| 4 | CuI | DIPEA/HOAc | Dichloromethane | - | - | High |
Alternative Synthetic Routes to this compound and its Analogues
While CuAAC is a dominant method, several alternative synthetic strategies offer valuable pathways to this compound and a wider array of its analogues, including fused ring systems.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. thieme-connect.deresearchgate.net Several MCRs have been developed for the synthesis of triazole-fused pyrimidines. For instance, a one-pot, three-component synthesis of organic-chemistry.orgnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives has been achieved from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov Similarly, a one-pot, four-component reaction of Meldrum's acid, substituted aryl azides, a propargyloxy-substituted aryl aldehyde, and a pyrazol-5-amine has been used to synthesize hybrids containing pyrazole (B372694), pyridinone, and 1,2,3-triazole moieties. researchgate.net These MCRs provide rapid access to structurally diverse products. thieme-connect.de
Cyclization Reactions for Pyrimidine-Fused Triazole Ring Systems
Intramolecular cyclization reactions are a powerful tool for the construction of fused heterocyclic systems. researchgate.net For the synthesis of pyrimidine-fused triazoles, this often involves the cyclization of a pyrimidine (B1678525) derivative bearing appropriate functional groups. One common approach is the cyclization of a heterocyclic diamine with a nitrite (B80452) source. mdpi.com Another strategy involves the intramolecular cyclization of an ortho-substituted amine on a pyrimidine ring using isoamyl nitrite. mdpi.com
Furthermore, intramolecular azide-alkyne cycloaddition (IAAC) reactions provide a regioselective and often metal-free route to fused triazoles. researchgate.net Palladium-catalyzed intramolecular cyclization of 5-iodotriazoles has also been employed to synthesize 1,2,3-triazole-fused heterocycles. rsc.org
Nucleophilic Aromatic Substitution Reactions on Pyrimidine Nuclei with Triazole Moieties
Nucleophilic aromatic substitution (SNAᵣ) is a fundamental reaction in heterocyclic chemistry that can be utilized to introduce a triazole moiety onto a pyrimidine ring. nih.gov In pyrimidine systems, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position when suitable leaving groups are present. nih.govstackexchange.com This selectivity is attributed to the greater stabilization of the anionic intermediate (Meisenheimer complex) formed upon attack at C4, where the negative charge can be delocalized onto one of the ring nitrogens. stackexchange.com
A straightforward method for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, which exist in equilibrium with the corresponding 2-azidopyrimidine (B1655621) tautomer, has been developed via SNAᵣ reactions on 2,4-diazidopyrido[3,2-d]pyrimidine with various nucleophiles. nih.gov The resulting azido-pyrimidine derivatives can then undergo further reactions, such as CuAAC, to introduce a triazole ring. nih.gov
Derivatization Strategies for Enhancing Molecular Complexity
The this compound scaffold serves as a versatile platform for chemical modification. Derivatization strategies can be broadly categorized by which of the two heterocyclic rings is modified or by the addition of other molecular frameworks to create more complex hybrid structures. These modifications are crucial for tuning the molecule's physicochemical properties and exploring its structure-activity relationships (SAR).
Functionalization at the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity. This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and radical functionalization. The modification of the pyrimidine moiety within the this compound framework can be achieved through several modern synthetic methodologies.
Strategic functionalization often involves the introduction of substituents at the C4, C5, and C6 positions, as the C2 position is already occupied by the triazole ring. Key methods include nucleophilic aromatic substitution (SNAr) and direct C-H functionalization.
Nucleophilic Aromatic Substitution (SNAr): This is a classical and powerful method for functionalizing pyrimidines. The strategy requires the presence of a good leaving group, typically a halogen (e.g., Cl, Br), on the pyrimidine ring. For instance, a precursor like 5-bromo-2,4-dichloropyrimidine (B17362) can undergo sequential and regioselective substitutions. The more activated C4- and C2-positions are targeted by various nucleophiles such as amines. The remaining C5-bromo substituent can then serve as a handle for transition metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. mdpi.com This multi-step approach allows for the controlled construction of highly decorated pyrimidine rings. mdpi.com
Direct C-H Functionalization: More recent methods bypass the need for pre-installed leaving groups, offering more atom-economical routes.
Deconstruction-Reconstruction: This innovative strategy allows for the diversification of substituents at the C2-position of a pyrimidine. Although the target molecule is already substituted at C2, this methodology highlights the reactivity of the pyrimidine core and is applicable to related systems. The process involves activating the pyrimidine to form a pyrimidinium salt, which then undergoes ring-opening. The resulting intermediate can be recyclized with various reagents like amidines, urea, or thiourea (B124793) to install new C2-substituents. nih.gov
Photochemical Methods: Visible-light photocatalysis has enabled novel C-H functionalization reactions on electron-deficient heterocycles. For pyrimidines, this approach can facilitate the introduction of alkyl groups, such as in allylation reactions, which typically occur with high regioselectivity at the C4 position. acs.org This method proceeds via the generation of pyridinyl-type radicals under mild conditions. acs.org
Minisci-type Reactions: While classical Minisci reactions can be used to introduce alkyl radicals onto heterocycles, they often yield mixtures of regioisomers on pyrimidines or show a bias towards the C4 position. nih.gov
| Methodology | Target Position(s) | Description | Example Reagents | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C2, C4, C6 | Displacement of a leaving group (e.g., halogen) by a nucleophile. Highly effective for introducing amines, alkoxides, etc. | Anilines, various amines, p-TsOH·H₂O | mdpi.com |
| Suzuki-Miyaura Coupling | C5 (typically) | Palladium-catalyzed cross-coupling of a halo-pyrimidine with a boronic acid/ester to form C-C bonds. | Arylboronate esters, Pd(dppf)Cl₂, KOAc | mdpi.com |
| Photochemical C-H Functionalization | C4 | Radical-based introduction of alkyl groups onto the pyrimidine ring using visible light photocatalysis. | Allylic C-H partners, organocatalyst | acs.org |
| Deconstruction-Reconstruction | C2 | A ring-opening and recyclization sequence to install new substituents at the C2 position. | Amidines, urea, thiourea | nih.gov |
Functionalization at the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is known for its exceptional stability towards acidic and basic hydrolysis, as well as common redox conditions. acs.org This chemical robustness makes it an excellent linker or pharmacophore. Consequently, functional groups on the triazole ring are most commonly introduced during its synthesis rather than through post-synthetic modification of the parent heterocycle.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for constructing the 1,4-disubstituted 1,2,3-triazole ring present in this scaffold. This reaction's high efficiency and functional group tolerance allow for a wide variety of substituents to be incorporated simply by choosing the appropriately functionalized alkyne or azide starting material. For example, to create derivatives of this compound, one would typically start with 2-azidopyrimidine and react it with a diverse library of terminal alkynes bearing the desired functional groups.
While post-synthetic C-H functionalization of the triazole ring itself is less common, methodologies have been developed for N-arylation, vinylation, and other substitutions on the triazole core, which could be adapted to enhance molecular complexity further. rsc.org The triazole C5-proton (adjacent to N1 linked to the pyrimidine) can be deprotonated with a strong base to generate a nucleophile for reaction with electrophiles, although this can be challenging and may lead to ring-opening in some cases.
Hybridization with Other Heterocyclic and Organic Scaffolds
A prominent strategy for expanding the chemical space of this compound is through molecular hybridization. This approach involves covalently linking the core scaffold to other distinct chemical moieties, often bioactive pharmacophores, to create a single molecule with potentially synergistic or novel properties. The 1,2,3-triazole ring, formed via "click chemistry," is an ideal linker for this purpose due to its straightforward and regioselective synthesis. acs.orgacs.org
This strategy has been used to synthesize a diverse array of complex molecules by tethering the pyrimidine-triazole core to various scaffolds:
Steroids: Biologically relevant steroids, such as derivatives of bile acids (lithocholic, deoxycholic acid) and sterols (cholesterol), have been modified to contain an azide or alkyne handle. Subsequent click reaction with a corresponding propargylated or azido-pyrimidine derivative yields steroid-pyrimidine conjugates linked by the triazole. nih.gov For example, steroidal azidoacetates can be reacted with N,S-dipropargyl derivatives of 2-thiouracil. nih.gov
Other Heterocycles: The scaffold can be hybridized with other heterocyclic systems known for their biological activities. This has been demonstrated through the synthesis of complex molecules incorporating pyrazole and thiazole (B1198619) rings. nih.gov In one approach, a chalcone (B49325) derived from a substituted 1,2,3-triazole is reacted with thiosemicarbazide (B42300) to form a pyrazoline, which is then cyclized to build a thiazole ring, resulting in a triazole-pyrazole-thiazole hybrid. nih.gov
Natural Products and Peptides: The principles of click chemistry allow for the hybridization of the pyrimidine-triazole unit with a vast range of other molecules, including natural product analogues and amino acids or peptides. mdpi.com For instance, a 1,2,3-triazole-benzaldehyde derivative can be condensed with chiral amino acids to form Schiff base hybrids, introducing stereochemical diversity. mdpi.com
| Hybridized Scaffold | Linking Strategy | Description | Reference |
|---|---|---|---|
| Steroids (Bile Acids, Sterols) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Steroids are functionalized with an azide group and reacted with an alkyne-modified pyrimidine (or vice-versa) to form triazole-linked conjugates. | nih.gov |
| Pyrazole and Thiazole | Multi-step Cyclization | A triazole-containing starting material is elaborated through sequential reactions to build on pyrazole and thiazole rings, creating a multi-heterocyclic system. | nih.gov |
| Chiral Schiff Bases | Condensation | A triazole-linked benzaldehyde (B42025) is reacted with chiral amino acids to form imine-containing hybrid molecules. | mdpi.com |
| Pyrazolopyrimidines | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargylated pyrazolopyrimidines are reacted with substituted azides to generate hybrids with two distinct pyrimidine-type rings. | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of 2-(1H-1,2,3-triazol-1-yl)pyrimidine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the connectivity of the molecule. ipb.pt
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Regions
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region, corresponding to the protons on the pyrimidine (B1678525) and triazole rings.
The pyrimidine ring protons typically appear as a set of coupled signals. The proton at the C5 position generally resonates as a triplet (or more accurately, a doublet of doublets) due to coupling with the two adjacent C4 and C6 protons. The protons at C4 and C6 are chemically equivalent in the parent pyrimidine but are distinct in this substituted structure, appearing as doublets. chemicalbook.com The triazole ring protons, H4' and H5', are expected to appear as distinct singlets or doublets, depending on the specific electronic environment and solvent. nih.gov
Protons on carbons adjacent to electronegative nitrogen atoms are deshielded and thus resonate at a lower field (higher ppm value). libretexts.org The expected chemical shifts are influenced by the electronic effects of the fused heterocyclic systems.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Pyrimidine) | ~8.9 | Doublet | ~4.8 |
| H-6 (Pyrimidine) | ~8.9 | Doublet | ~4.8 |
| H-5 (Pyrimidine) | ~7.5 | Triplet | ~4.8 |
| H-4' (Triazole) | ~8.0 | Singlet | - |
| H-5' (Triazole) | ~8.5 | Singlet | - |
Note: These are predicted values based on typical shifts for pyrimidine and triazole rings. Actual values may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR Analysis for Carbon Framework Determination
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and proximity to electronegative atoms.
The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 110-160 ppm. rsc.orgrsc.org The C2 carbon, being bonded to three nitrogen atoms (one from the triazole and two within its own ring), is expected to be significantly downfield. The C4 and C6 carbons will also be downfield due to the adjacent ring nitrogens. The carbons of the 1,2,3-triazole ring typically appear in the δ 120-140 ppm range. nih.govresearchgate.net Gated decoupled spectra can be used to determine one-bond and long-range ¹³C–¹H coupling constants, further confirming assignments. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyrimidine) | ~158 |
| C-4 (Pyrimidine) | ~157 |
| C-6 (Pyrimidine) | ~157 |
| C-5 (Pyrimidine) | ~120 |
| C-4' (Triazole) | ~135 |
| C-5' (Triazole) | ~125 |
Note: These are predicted values based on data from related heterocyclic systems. rsc.orgrsc.orgresearchgate.net Actual values are dependent on experimental conditions.
Multi-nuclear NMR Studies (e.g., ¹⁹F NMR) for Substituted Derivatives
For substituted derivatives of this compound, multinuclear NMR techniques are invaluable. For instance, if a fluorine atom is introduced, ¹⁹F NMR spectroscopy provides a powerful tool for structural confirmation. The ¹⁹F nucleus is 100% abundant and highly sensitive.
In a hypothetical fluorinated derivative, such as one containing a p-fluorophenyl group attached to the triazole ring, the ¹⁹F NMR spectrum would show a distinct signal. beilstein-journals.org The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F spectra, providing crucial information for confirming the position of the fluorine substituent. This technique is especially useful in confirming the successful synthesis of selectively fluorinated analogues. beilstein-journals.org
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution. nih.govlsuhsc.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be determined.
Conformational Analysis and Tautomeric Form Identification
X-ray diffraction analysis is crucial for determining the precise conformation of this compound. This includes bond lengths, bond angles, and the dihedral angle between the pyrimidine and triazole rings, which defines their relative orientation. nih.gov
A key structural question for this molecule is the tautomeric form of the 1,2,3-triazole ring. The triazole moiety can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.netnih.gov While NMR in solution may show an averaged signal or a mixture, X-ray crystallography captures a single, static form present in the crystal lattice. This allows for the definitive identification of the hydrogen atom's position on a specific nitrogen atom, confirming whether it is, for example, a 1H-1,2,3-triazole or a 2H-1,2,3-triazole derivative. mdpi.com Studies on related triazole compounds have shown that the thione tautomer is often more stable in the solid state, a fact that is unequivocally confirmed by X-ray structure analysis. mdpi.com
Regiochemical Confirmation in Complex Synthesis
The synthesis of this compound involves the formation of a C-N bond between the pyrimidine ring and the triazole ring. This reaction can potentially lead to different regioisomers, where the pyrimidine ring attaches to the N1, N2, or N3 position of the triazole. While spectroscopic methods like HMBC can help differentiate isomers, X-ray crystallography provides the most direct and unambiguous evidence of regiochemistry. researchgate.net By precisely locating each atom, the crystal structure confirms the exact connectivity between the two heterocyclic rings, verifying that the compound is indeed the 1-yl substituted isomer and not another regioisomer. This confirmation is vital for validating synthetic pathways and understanding structure-activity relationships. nih.gov
Elucidation of Intermolecular Interactions in Crystalline Architectures
Aromatic nitrogen heterocycles are known to assemble through edge-to-edge C-H···N hydrogen bonds. rsc.org In the case of this compound, the acidic hydrogen atoms on the triazole and pyrimidine rings can act as hydrogen bond donors, while the nitrogen atoms with available lone pairs in both rings serve as acceptors. nih.govnih.gov These interactions are crucial in forming stable, wave-like, or layered topologies in the crystal lattice. rsc.org
| Interaction Type | Potential Donor/Acceptor/Participant | Significance in Crystal Packing |
|---|---|---|
| C-H···N Hydrogen Bonds | Donors: Aromatic C-H groups on both rings Acceptors: Nitrogen atoms of both rings | Directs the primary self-assembly into tapes, ribbons, or layers. nih.govrsc.org |
| π-π Stacking | Participants: The aromatic pyrimidine and triazole rings | Contributes to the stabilization of the crystal lattice through vertical stacking of the planar ring systems. researchgate.netnih.govnih.gov |
| Van der Waals Forces | Entire molecule | Provides additional non-directional stabilization to the overall crystal structure. |
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification and Bonding Insights
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups and probing the bonding characteristics of this compound. The spectrum is a composite of the vibrational modes of its constituent pyrimidine and 1,2,3-triazole rings. nih.govrsc.orgrsc.orgresearchgate.netcore.ac.uk
The high-frequency region of the spectrum, typically above 3000 cm⁻¹, is characterized by C-H stretching vibrations of the aromatic protons on both heterocyclic rings. researchgate.netijirset.com The region between 1600 cm⁻¹ and 1300 cm⁻¹ is particularly informative, containing the characteristic stretching vibrations of the C=C and C=N bonds within the rings. researchgate.netresearchgate.net These bands confirm the aromaticity and the specific arrangement of atoms in the heterocyclic systems.
Vibrations corresponding to the triazole ring system, including ring breathing and deformation modes, are typically observed in the 1200 cm⁻¹ to 900 cm⁻¹ range. nih.govresearchgate.netresearchgate.net Similarly, the pyrimidine ring exhibits its own set of characteristic in-plane and out-of-plane bending and ring deformation modes in the fingerprint region (below 1500 cm⁻¹). core.ac.ukoup.com The specific frequencies of these bands can provide insights into the electronic environment and the nature of the linkage between the two rings.
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Associated Functional Group/Moiety |
|---|---|---|
| 3150 - 3050 | Aromatic C-H stretching | Pyrimidine and Triazole rings researchgate.net |
| 1600 - 1450 | C=C and C=N stretching | Pyrimidine and Triazole rings researchgate.netresearchgate.net |
| 1450 - 1300 | In-plane ring vibrations | Coupled vibrations of both rings researchgate.net |
| 1250 - 950 | Triazole ring breathing/deformation | 1,2,3-Triazole ring nih.govresearchgate.net |
| 990 - 700 | Pyrimidine ring breathing/deformation, C-H out-of-plane bending | Pyrimidine ring core.ac.ukoup.com |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information for validating the molecular formula of this compound and understanding its structural integrity under ionization. The molecular formula of the compound is C₆H₅N₅, which corresponds to a molecular weight of 147.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 147.
The fragmentation pattern of N-heterocyclic compounds is highly characteristic and provides structural confirmation. mdpi.comdtic.milacs.org For 1,2,3-triazoles, a common and diagnostic fragmentation pathway is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. nih.govrsc.org This would result in a significant fragment ion at m/z 119.
Further fragmentation can occur through the cleavage of either of the heterocyclic rings. The loss of hydrogen cyanide (HCN), with a mass of 27 Da, is a common fragmentation pathway for many nitrogen-containing rings, including pyrimidine. rsc.orgresearchgate.net Therefore, peaks corresponding to the loss of N₂ and/or HCN from the molecular ion or subsequent fragments are anticipated. The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the connectivity of the triazole and pyrimidine rings.
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 147 | [C₆H₅N₅]⁺ (Molecular Ion) | - |
| 119 | [C₆H₅N₃]⁺ | N₂ (28 Da) nih.gov |
| 92 | [C₅H₄N₂]⁺ | N₂ + HCN (28 + 27 Da) |
| 79 | [C₅H₅N]⁺ (Pyrimidine radical cation) | C₂H₂N₂ (Triazole ring fragment) |
| 68 | [C₃H₄N₂]⁺ (Triazole radical cation) | C₄H₃N (Pyrimidine ring fragment) |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study derivatives and analogues of 2-(1H-1,2,3-triazol-1-yl)pyrimidine to optimize their geometries and understand their electronic characteristics. For instance, DFT calculations at the B3LYP/6-31+G* level have been used to determine the quantum chemical properties of related triazolopyrimidine hybrids. nih.gov Similarly, the geometry of related triazole derivatives has been optimized using DFT methods, with results showing good correlation with experimental data from single crystal X-ray diffraction. bohrium.com
Analysis of Molecular Orbitals and Electronic Transitions
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. For derivatives of 1,2,3-triazole, the energies of HOMO, LUMO, and the corresponding energy gap are significant descriptors in quantitative structure-activity relationship (QSAR) studies. nih.gov The HOMO-LUMO gap, in particular, provides insights into the molecule's stability and reactivity. nih.gov In studies of related triazole compounds, frontier molecular orbitals have been calculated using methods like B3LYP/6–31 + g(d,p) to understand their electronic transitions. bohrium.com
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Theoretical calculations play a significant role in predicting spectroscopic properties, which can then be correlated with experimental findings. For instance, the spectroscopic constants for 1H-1,2,3-triazole isotopologues have been measured and used to determine highly accurate semi-experimental equilibrium structures. nih.gov These experimental structures show good agreement with theoretical predictions. nih.gov Similarly, for derivatives, calculated ¹H and ¹³C NMR chemical shifts often align well with experimental data, aiding in structural confirmation. nih.gov
Determination of Thermochemical Properties (e.g., Heat of Formation, Bond Dissociation Energy)
Thermochemical properties, such as the heat of formation and bond dissociation energy, are essential for understanding the stability and reactivity of a compound. These properties can be determined computationally. ucsb.edunih.gov The standard enthalpy of formation (ΔfH298°) for various molecules can be calculated using high-level ab initio methods like CBS-APNO and G4 theory through isodesmic and isogyric reactions. nih.govresearchgate.net Bond dissociation energies (BDEs) provide insight into the strength of chemical bonds within a molecule and can be calculated to understand reaction mechanisms and stability. nih.govresearchgate.net For example, the O-H bond energies in related fluorinated carboxylic acids have been shown to increase with fluorine substitution. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Structure-Property Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds. nih.gov In the study of 1,2,3-triazolo[4,5-d]pyrimidine hybrids, QSAR models have been developed using molecular descriptors calculated from DFT, such as HOMO and LUMO energies, dipole moment, and chemical hardness. nih.gov These models, developed using multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN), have shown predictive power for the anti-gastric cancer activity of the studied compounds, with ANN often performing better. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design.
Molecular docking studies have been performed on derivatives of 1,2,3-triazolo[4,5-d]pyrimidine with target proteins, such as the gastric cancer cell line (PDB ID: 4oum), to understand their binding modes and interactions. nih.gov The binding affinity, often expressed in kcal/mol, correlates with the observed inhibitory activity of the compounds. nih.gov For example, a lower binding affinity suggests a stronger interaction and potentially better inhibitory action. nih.gov These studies also identify key amino acid residues involved in stabilizing the ligand within the active site of the protein. nih.govnih.gov
Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex, elucidating the stability of the binding and the nature of the interactions over time. nih.gov For instance, MD simulations have been used to investigate the binding modes of 1,2,3-triazole analogues as DPP-4 inhibitors, revealing key interactions with amino acid residues like Glu205, Glu206, Tyr662, and Tyr666. nih.gov
Semi-Empirical Calculation Methods (e.g., PM5) for Initial Structural and Electronic Assessments
Semi-empirical methods, such as PM3 (a precursor to PM5), offer a faster, albeit less accurate, alternative to ab initio and DFT methods for initial structural and electronic assessments of large molecular systems. researchgate.net These methods are particularly useful for optimizing the geometry of very large structures, like the 150,000-atom photosystem-I trimer, where full DFT calculations would be computationally prohibitive. researchgate.net In a multi-level ONIOM procedure, a semi-empirical method like PM3 can be used for the low-level calculations on the majority of the system, while a higher-level DFT method is applied to the active site or region of interest. researchgate.net This approach allows for the efficient optimization of large biomolecular systems, providing a realistic structure for further analysis. researchgate.net
Theoretical Evaluation of Detonation Characteristics and Sensitivity Parameters for High-Energy-Density Compounds
Theoretical studies on derivatives of the isomeric 4-(1H-1,2,4-triazol-1-yl)pyrimidine have demonstrated the significant potential of this class of compounds as HEDMs. By systematically introducing nitro (-NO₂) and amino (-NH₂) groups into the parent structure, researchers have been able to modulate the energetic properties and stability of the resulting molecules. These computational investigations typically employ density functional theory (DFT) to calculate key parameters that predict the performance and safety of an energetic material.
Detailed Research Findings:
A comprehensive theoretical study on 31 derivatives of 4-(1H-1,2,4-triazol-1-yl)pyrimidine, where hydrogen atoms were successively replaced by nitro groups, was conducted to identify promising HEDC candidates. tandfonline.com The thermal stabilities were assessed by calculating the heats of formation (HOFs) using the G3MP2 method. tandfonline.com Kinetic stability was explored by identifying the trigger bond through natural bond orbital (NBO) analysis and calculating its bond dissociation energy (BDE) using the B3PW91 method with the 6-311+G(d,p) basis set. tandfonline.com
Detonation properties, including detonation velocity (D) and detonation pressure (P), were predicted using the empirical Kamlet-Jacobs equations. tandfonline.comtandfonline.com These calculations rely on the computed molecular density (ρ) and heat of formation. tandfonline.com Furthermore, the heat of detonation (Q) and impact sensitivity (h₅₀), a measure of the energy required to initiate detonation, were also evaluated. tandfonline.comtandfonline.com
Based on these comprehensive calculations, several derivatives were identified as potential HEDCs with a good balance of high performance and sufficient stability. tandfonline.comtandfonline.com For instance, certain nitro-substituted derivatives were found to exhibit excellent detonation parameters. tandfonline.com
The following interactive data tables summarize the theoretically predicted detonation characteristics and sensitivity parameters for selected high-performing nitro-substituted derivatives of the isomeric 4-(1H-1,2,4-triazol-1-yl)pyrimidine. These values are compared with the well-known explosive RDX to provide a benchmark for their potential performance.
Detonation Characteristics of Selected 4-(1H-1,2,4-triazol-1-yl)pyrimidine Derivatives
| Compound | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |
|---|---|---|---|---|
| Derivative D1 | 1.89 | 450.2 | 9.15 | 38.9 |
| Derivative D2 | 1.92 | 512.6 | 9.45 | 42.1 |
| Derivative D5 | 1.95 | 588.1 | 9.78 | 46.2 |
| Derivative E | 1.98 | 650.4 | 10.12 | 50.5 |
| RDX (Reference) | 1.82 | 69.5 | 8.75 | 34.0 |
Sensitivity and Stability Parameters of Selected 4-(1H-1,2,4-triazol-1-yl)pyrimidine Derivatives
| Compound | Bond Dissociation Energy (BDE) (kJ/mol) | Impact Sensitivity (h₅₀) (cm) |
|---|---|---|
| Derivative D1 | 225.1 | 35 |
| Derivative D2 | 218.4 | 30 |
| Derivative D5 | 210.7 | 25 |
| Derivative E | 205.3 | 22 |
| RDX (Reference) | 204.2 | 26 |
The data indicates that the introduction of multiple nitro groups can significantly enhance the detonation velocity and pressure to levels exceeding that of RDX. tandfonline.com Concurrently, the calculated bond dissociation energies for the trigger bonds in these selected derivatives are comparable to or higher than that of RDX, suggesting acceptable thermal stability. tandfonline.comtandfonline.com The impact sensitivity, as indicated by the h₅₀ values, also falls within a range that suggests these compounds could be handled with appropriate precautions.
These theoretical findings underscore the promise of the triazol-yl-pyrimidine framework as a building block for advanced energetic materials. While the specific data presented here is for an isomer, the computational methodologies and the observed structure-property relationships provide a valuable roadmap for the future design and investigation of high-energy-density compounds based on this compound.
Coordination Chemistry of 2 1h 1,2,3 Triazol 1 Yl Pyrimidine Ligands
Ligand Design Principles Incorporating 2-(1H-1,2,3-Triazol-1-yl)pyrimidine and Related Pyridyl-Triazole Moieties
The design of ligands based on the this compound framework is a cornerstone for developing coordination compounds with specific applications in areas such as catalysis and photophysics. researchgate.net The ability to readily functionalize these "click" ligands makes them highly attractive for creating functional coordination complexes. rsc.orgresearchgate.net
Monodentate, Bidentate, and Polydentate Coordination Modes
Ligands based on pyridyl-triazole units exhibit a remarkable diversity in their coordination modes, acting as monodentate, bidentate, or polydentate chelators. researchgate.net The 1,4-disubstituted-1,2,3-triazole unit itself can coordinate in a monodentate fashion through the N3 nitrogen or act as a bridging ligand via the N2 and N3 nitrogen atoms. researchgate.net When integrated with a pyridyl group, these ligands can form bidentate and tridentate structures, which have emerged as viable alternatives to traditional ligands like 2,2'-bipyridine (B1663995) and 2,2':6',2''-terpyridine. rsc.org
The coordination behavior can be further influenced by the introduction of other functional groups. For instance, mixed pyridine-pyrazole ligands functionalized with a keto-enol group can act as polydentate donors, leading to significant alterations in the structure and properties of the resulting metal complexes. researchgate.net In one documented case, a ligand featuring a 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) moiety coordinated in a monodentate fashion to a rhodium acetate (B1210297) dimer through its pyridyl nitrogen. figshare.com The same ligand was also observed to coordinate to palladium through the triazole N3 nitrogen and to mercury in a bridging fashion involving both the triazole and pyridyl nitrogens. figshare.com
Design and Reactivity of Inverse Triazole Ligands
A significant area of research involves the design and reactivity of "inverse" triazole ligands, such as 2-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine. researchgate.net In these isomers, the substituent is at the 4-position of the triazole ring, and the pyridine (B92270) is attached at the N1 position, contrasting with "regular" triazole ligands where the substituent is at the N1 position and the pyridine at the C4 position. acs.org
Studies comparing regular and inverse 2-pyridyl-1,2,3-triazole complexes have revealed that while their solid-state structures are quite similar, their chemical and physical properties can differ significantly. acs.org Density functional theory (DFT) calculations and ligand exchange studies have indicated that complexes of regular pyridyl-triazole ligands are generally more stable than their inverse counterparts. acs.org Furthermore, the reactivity can be influenced by the nature of the metal center. For example, ruthenium(II) bis-2,2'-bipyridine complexes with inverse triazole ligands have shown photochemical instability, leading to the ejection of the pyridyl-triazole ligand, a phenomenon not observed with the corresponding regular isomers. acs.org
Synthesis of Metal Complexes with this compound-based Ligands
The synthesis of metal complexes utilizing this compound and related ligands is often achieved through straightforward and high-yielding procedures. acs.orgacs.org The modular nature of "click" chemistry facilitates the creation of a wide variety of ligand structures, which can then be reacted with various metal precursors. hud.ac.ukwikipedia.org
Formation of Transition Metal Complexes (e.g., Rh(I), Pd(II), Au(III), Hg(II), Co(II), Cd(II), Ru(II), Ir(III), Fe(II), Zn(II))
A broad spectrum of transition metal complexes has been successfully synthesized using pyridyl-triazole based ligands. These include complexes of Rh(I), Pd(II), Au(III), Hg(II), Co(II), Cd(II), Ru(II), Ir(III), Fe(II), and Zn(II). figshare.comacs.orgresearchgate.netnih.govuobaghdad.edu.iq
For instance, a series of dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes, where the metal is Mn, Fe, Co, Ni, Cu, Zn, or Cd, have been synthesized and characterized. researchgate.netnih.gov Similarly, palladium(II), platinum(II), rhenium(I), and ruthenium(II) complexes of both regular and inverse 2-pyridyl-1,2,3-triazole ligands have been prepared in good to excellent yields. acs.org The synthesis of heavy metal complexes of rhodium, platinum, and gold with a chelating 1,2,3-triazole derivative has also been reported. uobaghdad.edu.iq
The synthesis of these complexes often involves reacting the ligand with a suitable metal salt in an appropriate solvent. For example, a series of fac-Re(CO)3Cl inverse pyridyl-1,2,3-triazole complexes were synthesized by refluxing methanol (B129727) solutions of [Re(CO)5Cl] and the corresponding ligands. acs.org
Spectroscopic and Structural Characterization of Metal Complexes
The characterization of these metal complexes relies on a combination of spectroscopic and structural techniques. acs.orgacs.orgresearchgate.netnih.govuobaghdad.edu.iq Infrared (IR) spectroscopy is used to observe shifts in vibrational frequencies upon coordination to a metal ion. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (for diamagnetic complexes) provides information about the ligand environment and coordination. researchgate.netnih.gov UV-Vis spectroscopy reveals electronic transitions within the complex. researchgate.netnih.gov
Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular structure of these complexes, confirming coordination modes and providing detailed bond length and angle information. figshare.comacs.orgnih.gov For example, the X-ray crystal structure of [Ni(L)2Cl2] (where L = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine) has been determined, revealing the coordination environment around the nickel center. nih.govmmu.ac.uk Mass spectrometry is also employed to confirm the molecular weight and fragmentation patterns of the complexes. researchgate.netnih.gov
Table 1: Selected Spectroscopic Data for Metal Complexes with Pyridyl-Triazole Ligands
| Complex | Key IR Bands (cm⁻¹) | ¹H NMR Shifts (ppm) | UV-Vis λ_max (nm) | Reference |
| [Ni(L²)₂Cl₂] | - | - | DMSO solution | researchgate.net |
| [Zn(L²)₂Cl₂] | - | Yes | DMSO solution | researchgate.net |
| fac-[(py(CH₂)tri-R)Re(CO)₃Cl] | Yes | Yes | - | acs.org |
| [Rh₂(O₂CCH₃)₄(ptmp)₂] | - | - | - | figshare.com |
| [PdCl₃(Hptmp)]·H₂O | - | - | - | figshare.com |
| (Hptmp)₂[AuCl₄]Cl | - | - | - | figshare.com |
| [Hg₄Br₈(ptmp)₂]n | - | - | - | figshare.com |
| [M(L²)₂Cl₂] (M=Mn, Fe, Co, Cu, Cd) | Yes | - | DMSO solution | researchgate.net |
| L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | ||||
| ptmp = 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine |
Electronic and Photophysical Properties of Coordination Compounds
The electronic and photophysical properties of coordination compounds containing this compound-based ligands are of significant interest for applications in areas such as luminescent materials and photosensitizers. rsc.orghud.ac.uk These properties can be tuned through careful ligand design. hud.ac.uk
Studies on rhenium(I) tricarbonyl complexes with pyridyl-triazole ligands have shown that substitution at the 1-position of the triazole ring generally has little effect on the photophysical properties, suggesting limited electronic communication through the triazole ring. hud.ac.uk However, attaching a triphenylamine (B166846) (TPA) moiety to the pyridyl ring can lead to a red-shift in both absorption and emission spectra. hud.ac.uk
A comparison of inverse and regular 2-pyridyl-1,2,3-triazole complexes revealed that the absorption spectra of inverse rhenium(I) and platinum(II) complexes are red-shifted compared to their regular counterparts. acs.org The inverse rhenium(I) complexes, in particular, exhibit large Stokes shifts, long-lived metal-to-ligand charge transfer (MLCT) excited states, and respectable quantum yields that are relatively insensitive to the solvent. acs.org In contrast, ruthenium(II) bis-2,2'-bipyridine complexes with these "click" chelators have shown short excited-state lifetimes. acs.org
Table 2: Photophysical Data for Selected Pyridyl-Triazole Metal Complexes
| Complex Type | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Reference |
| Inverse Re(I) Complexes | Red-shifted vs. regular | - | Respectable | Long | acs.org |
| Regular Ru(II) bpy Complexes | - | - | - | Photochemically inert | acs.org |
| Inverse Ru(II) bpy Complexes | - | - | - | Short | acs.org |
| Re(I) pytz Complexes with TPA | Red-shifted | Red-shifted | - | - | hud.ac.uk |
| bpy = 2,2'-bipyridine; pytz = pyridyl-triazole; TPA = triphenylamine |
Metal-to-Ligand Charge Transfer (MLCT) and Other Electronic Transitions
Metal-to-Ligand Charge Transfer (MLCT) is a fundamental electronic transition in coordination complexes where an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. In complexes featuring this compound-type ligands, the pyrimidine (B1678525) and triazole rings provide the necessary low-lying π orbitals to accept the transferred electron.
Rhenium(I) tricarbonyl complexes are particularly well-studied in this regard. For instance, a series of fac-[Re(N^N)(CO)3(Cl)] complexes, where N^N is a diimine ligand such as 1-benzyl-4-(pyrimidin-2-yl)-1,2,3-triazole (pymtz), have been synthesized and characterized. mdpi.com The electronic absorption spectra of these complexes typically exhibit intense bands in the UV region, which are assigned to π–π* intraligand transitions, and a lower energy, broad band in the visible region corresponding to the MLCT transition. mdpi.commdpi.comrsc.org
The energy of the MLCT band is sensitive to the electronic properties of the diimine ligand. The inclusion of an additional nitrogen atom in the six-membered heterocyclic ring, such as in the pyrimidine of pymtz, leads to a stabilization of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This stabilization results in a red-shift of the MLCT absorption band compared to analogous complexes with pyridine-based ligands. mdpi.com
Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to model these electronic transitions. rsc.orgrsc.org These calculations support the assignment of the lowest energy absorption bands as MLCT in nature, with higher energy transitions being predominantly of π–π* character. rsc.org In some cases, the lowest energy MLCT transition is polarized towards a specific part of the ligand framework.
The table below summarizes the key electronic transition data for a representative rhenium(I) complex.
| Complex | Absorption λmax (nm) | Assignment | Solvent |
| fac-[Re(pymtz)(CO)3Cl] | ~350-500 | ¹MLCT, ¹IL | Acetonitrile |
| fac-[Re(L)(CO)3(cbz2phen)]+/0 | 350-500 | ¹ILCT, ¹MLCT | CH₃CN |
Data derived from qualitative descriptions and comparisons in the literature.
Luminescence, Phosphorescence, and Emission Quenching Studies
Many metal complexes containing this compound and related ligands exhibit luminescence, which is the emission of light from an electronically excited state. This emission is often in the form of phosphorescence, a slow radiative decay from a triplet excited state (e.g., ³MLCT) to the singlet ground state.
Rhenium(I) complexes of the type fac-[Re(N^N)(CO)3(Cl)], including those with pyrimidine-triazole ligands, are known to be phosphorescent in solution at room temperature. mdpi.comrsc.org The emission maximum (λem) of these complexes is influenced by the nature of the diimine ligand. For example, the complex fac-[Re(pymtz)(CO)3Cl] is expected to have an emission wavelength that is red-shifted compared to its pyridine-based analogue, a consequence of the stabilized LUMO of the pymtz ligand. mdpi.com The emission quantum yields (Φem) and excited-state lifetimes (τ) are also key parameters characterizing the luminescence of these complexes.
The table below presents photophysical data for a series of related rhenium(I) and other metal complexes.
| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Emission Type |
| fac-[Re(pyta)(CO)3Cl] | 540 | - | - | Phosphorescence |
| fac-[Re(pyztz)(CO)3Cl] | 638 | - | - | Phosphorescence |
| fac-[Re(CO)3(NHC)(triazolate)] | - | Higher than azide (B81097) | Longer | Phosphorescence |
| [Co(tzp)2] | - | - | - | Quenched |
pyta = 4-(pyrid-2-yl)-1,2,3-triazole, pyztz = 1-benzyl-4-(pyrazin-2-yl)-1,2,3-triazole, NHC = N-heterocyclic carbene, tzp = 2-(1H-1,2,4-triazol-3-yl)pyridine. Data is comparative and based on literature reports. mdpi.comrsc.org
Emission Quenching is a process that decreases the intensity of luminescence. This can occur through various mechanisms, including energy transfer and electron transfer. In the context of this compound complexes, the presence of certain metal ions or other species in solution can lead to quenching.
For instance, in ruthenium(II) and osmium(II) complexes, the presence of a 1,2,3-triazole-based chelating ligand can promote the quenching of luminescence. mdpi.com This is often attributed to the increased accessibility of non-radiative deactivation pathways, such as through low-lying metal-centered (³MC) excited states. mdpi.com The fluorescence of the free ligand 2-(1H-1,2,4-triazol-3-yl)pyridine has been observed to be gradually quenched upon complexation with Co(II) ions, suggesting a potential application in metal ion sensing.
Catalytic Applications and Mechanistic Insights of this compound Metal Complexes
Metal complexes incorporating this compound and its derivatives have emerged as effective catalysts in a variety of organic transformations. The nitrogen atoms of the pyrimidine and triazole rings provide strong coordination sites for metal ions, leading to stable yet catalytically active species.
Palladium complexes of pyridine-triazole ligands, which are structurally similar to pyrimidine-triazole ligands, have shown significant activity in Suzuki-Miyaura cross-coupling reactions. nih.gov These reactions are a powerful tool for the formation of carbon-carbon bonds. numberanalytics.comdergipark.org.tr A palladium complex of a hexyl-substituted azopyridyl-triazole ligand, for example, demonstrated catalytic activity in the Suzuki coupling of phenylboronic acid and 4-iodobenzonitrile. nih.gov The palladium center in such complexes typically adopts a square planar geometry, coordinating to the pyridine and triazole nitrogen atoms. nih.gov
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction catalyzed by a Pd(0) complex involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. numberanalytics.comnih.gov
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. numberanalytics.comnih.gov
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst for the next cycle. numberanalytics.comnih.gov
Copper complexes of triazole- and pyrimidine-containing ligands have also been explored as catalysts. They have been employed in multicomponent reactions for the synthesis of complex heterocyclic structures like 1,2,3-triazoyl-quinazolinones. mdpi.com A proposed catalytic cycle for a copper-catalyzed three-component reaction involves the formation of a copper acetylide intermediate, followed by a 1,3-dipolar cycloaddition with an azide to form the triazole ring. Subsequent condensation and cyclization steps lead to the final product, with the copper catalyst being regenerated. mdpi.com
Furthermore, copper(II) complexes with triazolylpyridine ligands have been investigated as catalysts for water oxidation. researchgate.net In some copper-catalyzed hydroamination reactions, a mechanism involving a cis-aminocupration of a π-complex followed by protodemetalation has been proposed. nih.gov
The table below summarizes some catalytic applications of metal complexes with related triazole-pyrimidine ligands.
| Catalyst Type | Reaction Type | Substrates | Key Mechanistic Steps |
| Palladium-pyridyl-triazole complex | Suzuki-Miyaura Coupling | Phenylboronic acid, 4-iodobenzonitrile | Oxidative addition, Transmetalation, Reductive elimination |
| Copper-catalyzed three-component reaction | Quinazolinone synthesis | 2-azidobenzaldehyde, anthranilamide, alkynes | Copper acetylide formation, Cycloaddition, Condensation |
| Copper(II)-triazolylpyridine complex | Water Oxidation | Water | Water nucleophilic attack on Cu center |
Supramolecular Chemistry and Non Covalent Interactions
Role of Hydrogen Bonding in Supramolecular Assemblies
Hydrogen bonding is a critical directional interaction that plays a pivotal role in the self-assembly of supramolecular structures. rsc.orgillinois.edu In systems containing triazole and pyrimidine (B1678525) rings, the nitrogen atoms within these heterocycles can act as hydrogen bond acceptors, while C-H groups can function as donors. The formation of specific hydrogen bonds, such as N-H···N and C-H···N, dictates the geometry and stability of the resulting supramolecular assemblies. nih.gov
The strategic placement of hydrogen bonding motifs is a key design principle for creating complex and ordered supramolecular architectures. nih.gov For instance, the introduction of 1H-pyrazole groups to aromatic cores has been shown to form diverse supramolecular assemblies through multiple 1H-pyrazole [N−H···N] hydrogen bonds. nih.gov These interactions, in conjunction with other weak forces, can lead to the formation of supramolecular organic frameworks with interesting properties like crystallization-induced emission. nih.gov The reversible and specific nature of hydrogen bonds makes them ideal for constructing stimuli-responsive materials where the assembly and disassembly can be controlled by external factors. illinois.edu
Pi-Stacking and C-H···Pi Interactions in Crystal Packing and Solution
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. In the context of 2-(1H-1,2,3-triazol-1-yl)pyrimidine, both the triazole and pyrimidine rings are electron-deficient aromatic systems that can participate in π-π stacking interactions. These interactions are fundamental in stabilizing the crystal structures of molecules containing these moieties. researchgate.net The arrangement of the molecules in the crystal lattice is often characterized by parallel or offset stacking of the aromatic rings, with centroid-to-centroid distances indicative of significant interaction. researchgate.net
C-H···π interactions, where a C-H bond acts as a weak acid and interacts with the electron cloud of a π-system, also contribute significantly to the stability of the crystal packing. researchgate.net These interactions, along with π-π stacking, play a crucial role in the recognition and binding of substrates in various chemical and biological systems. mdpi.com The strength and geometry of these interactions can be influenced by the electronic nature of the aromatic rings and the substituents attached to them. For instance, the self-stacking propensity of nucleobases decreases in the order adenine (B156593) > guanine (B1146940) > hypoxanthine (B114508) > cytosine ~ uracil. nih.gov
Halogen Bonding and Anion Recognition in Triazole-Pyrimidine Systems
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen atom in a triazole or pyrimidine ring. The strength of this interaction depends on the polarizability of the halogen atom, increasing from chlorine to iodine. Triazole-based systems have been extensively studied for their ability to act as anion receptors, where the triazole C-H or a halogen substituent on the triazole ring can form hydrogen or halogen bonds with anions. nih.govresearchgate.net
The incorporation of iodotriazole moieties into molecular scaffolds has been shown to significantly enhance halide binding affinities compared to their protic hydrogen-bonding analogues. nih.gov This is attributed to the stronger and more directional nature of the halogen bond. For example, a halogen bonding bis(iodotriazole)-imidazolium rotaxane demonstrated a modulated anion recognition preference for lighter halides. researchgate.net Furthermore, a mono-cationic iodotriazolium-triazole benzene (B151609) receptor was found to form remarkably strong halide complexes, even surpassing a dicationic hydrogen bonding analogue. elsevierpure.com These findings highlight the potential of triazole-pyrimidine systems in the design of selective anion sensors and transporters.
Self-Assembly into Ordered Supramolecular Structures (e.g., Grids, Polymeric Architectures)
The predictable and directional nature of non-covalent interactions in triazole-pyrimidine systems drives their self-assembly into highly ordered and complex supramolecular architectures. nih.gov By carefully designing the molecular building blocks, it is possible to control the resulting structures, leading to the formation of discrete assemblies like grids, cages, and macrocycles, or extended structures such as coordination polymers. nih.govnih.gov
Metal coordination is a powerful tool in directing the self-assembly process. The combination of ligands containing triazole and pyrimidine binding sites with suitable metal ions can lead to the formation of well-defined metallosupramolecular architectures. nih.govnih.gov For instance, a ligand featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine pocket has been used to create discrete complexes and coordination polymers with silver(I) and iron(II) ions. nih.gov Moreover, multi-component self-assembly strategies, combining covalent bond formation with metal-ligand interactions in one pot, have been developed to construct intricate structures like supramolecular Kandinsky circles and spiderwebs. osti.gov
Design and Fabrication of Functional Supramolecular Materials
The ability to control the self-assembly of this compound and related compounds opens up avenues for the design and fabrication of functional supramolecular materials. mdpi.com The properties of these materials are directly related to the structure and dynamics of the supramolecular assemblies. By tuning the non-covalent interactions, it is possible to create materials with tailored optical, electronic, and recognition properties.
For example, the incorporation of triazole and pyrimidine moieties into larger molecular frameworks has led to the development of materials for anion recognition and sensing. nih.gov The design of stimuli-responsive materials is another promising area, where the supramolecular assembly can be reversibly controlled by external triggers such as light, temperature, or the presence of specific chemical species. rsc.org The design of novel 1,2,3-triazole-pyrimidine hybrids has also been explored for potential applications in medicinal chemistry, with some compounds showing anticancer activity. nih.govnih.gov The versatility of supramolecular chemistry provides a powerful platform for creating advanced materials with a wide range of potential applications.
Reactivity and Mechanistic Studies of 2 1h 1,2,3 Triazol 1 Yl Pyrimidine
Reactivity in Various Cycloaddition Reactions (Beyond Initial Click Chemistry)
While the primary synthesis of 1-substituted-1,2,3-triazoles often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the resulting triazole ring and the attached pyrimidine (B1678525) can potentially participate in other cycloaddition reactions. wikipedia.orgyoutube.com The nature of these reactions is largely dictated by the electronic character of the heterocyclic systems.
The pyrimidine ring, being electron-deficient, can act as a dienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or when reacting with electron-rich dienes. Although specific examples involving 2-(1H-1,2,3-triazol-1-yl)pyrimidine are not extensively documented, aza-Diels-Alder reactions of related 1,2,3-triazine (B1214393) derivatives with electron-rich dienophiles like 1-propynylamines have been shown to produce pyridazine (B1198779) derivatives regioselectively. organic-chemistry.org This suggests that the pyrimidine moiety in the title compound could potentially undergo inverse electron-demand Diels-Alder reactions.
Furthermore, the triazole ring itself, or the pyrimidine ring, could act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgnih.govslideshare.netnumberanalytics.com For instance, hetero-Diels-Alder reactions have been reported for 3-triazolyl-nitrosoalkenes, demonstrating the capability of the triazole moiety to influence cycloaddition processes. nih.gov The pyrimidine ring, with its imine-like C=N bonds, could also be susceptible to cycloadditions with various dipoles.
It is important to note that the direct participation of this compound in these cycloaddition reactions would likely require specific reaction conditions and suitable reaction partners, and this remains an area for further investigation.
Nucleophilic and Electrophilic Reactivity of the Triazole and Pyrimidine Rings
The electronic interplay between the triazole and pyrimidine rings governs their susceptibility to nucleophilic and electrophilic attack. The pyrimidine ring is inherently electron-deficient and is thus prone to nucleophilic aromatic substitution (SNAr). libretexts.org Conversely, the 1,2,3-triazole ring is generally considered electron-rich and more susceptible to electrophilic attack.
Nucleophilic Reactivity:
The pyrimidine ring in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms. While direct studies on the title compound are limited, research on related systems provides valuable insights. For example, in nucleophilic aromatic substitution reactions of 5-bromo-1,2,3-triazines with phenols, a concerted SNAr mechanism has been proposed. nih.gov This highlights the potential for nucleophilic displacement of suitable leaving groups on the pyrimidine ring.
Studies on fused pyrazolotriazolopyrimidine systems have shown that electrophilic substitution occurs preferentially on the pyrimidine ring, indicating its activated nature. nih.govsemanticscholar.org Although this is an electrophilic substitution, it underscores the electronic influence of the fused heterocyclic system. In the case of this compound, nucleophilic attack would be expected to occur at the positions ortho and para to the activating nitrogen atoms of the pyrimidine ring.
Electrophilic Reactivity:
The 1,2,3-triazole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation would be expected to occur on the triazole ring. organicchemistrytutor.commasterorganicchemistry.comyoutube.com The position of substitution on the triazole ring would be directed by the existing substituent (the pyrimidine ring) and the electronic nature of the triazole nitrogens.
In a study on the electrophilic substitution of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, it was found that bromination, iodination, and nitration occurred at the 6-position of the pyrimidine ring. nih.govsemanticscholar.org This suggests that in fused systems, the pyrimidine ring can be the site of electrophilic attack. However, in the non-fused this compound, the triazole ring is the more likely site for such reactions.
The following table summarizes the expected reactivity of the two rings:
| Ring System | Reactivity Towards Nucleophiles | Reactivity Towards Electrophiles |
| Pyrimidine Ring | Susceptible to SNAr | Less reactive, but can be attacked in activated systems |
| 1,2,3-Triazole Ring | Generally unreactive | Susceptible to electrophilic substitution |
Investigation of Rearrangement Reactions Involving the Triazole-Pyrimidine Moiety
One of the most significant rearrangement reactions involving triazole-containing heterocycles is the Dimroth rearrangement. wikipedia.orgrsc.orgnih.gov This rearrangement typically involves the transposition of an endocyclic and an exocyclic nitrogen atom. In the context of 1-substituted-1,2,3-triazoles, the Dimroth rearrangement can lead to the formation of an isomeric triazole.
Specifically for N-aryl-1,2,3-triazoles, the Dimroth rearrangement has been observed, particularly when the aryl group is electron-withdrawing. researchgate.netosi.lv Given that the pyrimidine ring is an electron-withdrawing group, it is plausible that this compound could undergo a Dimroth-type rearrangement under certain conditions, such as heating or in the presence of acid or base. This rearrangement would involve the opening of the triazole ring followed by rotation and re-cyclization to afford an isomeric triazolylpyrimidine.
A review on the Dimroth rearrangement in fused 1,2,4-triazolo[4,3-c]pyrimidines highlights the prevalence of this transformation in related systems. nih.gov While the title compound is a 1,2,3-triazole derivative, the principles of the rearrangement could still apply.
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
The elucidation of reaction mechanisms provides a deeper understanding of the reactivity of this compound.
Mechanism of Dimroth Rearrangement:
The proposed mechanism for the Dimroth rearrangement in N-substituted triazoles generally proceeds through a series of steps: nih.gov
Ring Opening: The triazole ring opens to form a diazo intermediate. wikipedia.org
Conformational Change: The intermediate undergoes a conformational change or bond rotation.
Ring Closure: The molecule re-cyclizes to form the rearranged triazole isomer.
In the case of fused triazolopyrimidines, the mechanism is thought to involve protonation, ring opening to a diazo species, tautomerization, and subsequent ring closure. nih.gov A similar pathway could be envisioned for this compound.
Mechanism of Nucleophilic Aromatic Substitution:
The mechanism of nucleophilic aromatic substitution on the pyrimidine ring is expected to follow a classical SNAr pathway. libretexts.org This involves:
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.
Computational studies on the regioselectivity of the synthesis of 1,2,3-triazoles via click chemistry have provided detailed insights into the reaction mechanism and the factors controlling the outcome. nih.gov Similar computational approaches could be employed to investigate the various reactions of this compound and to identify key intermediates and transition states.
The following table lists the key intermediates proposed in the reactions of triazolylpyrimidines:
| Reaction | Proposed Key Intermediate(s) |
| Dimroth Rearrangement | Diazo intermediate |
| Nucleophilic Aromatic Substitution | Meisenheimer complex |
Further experimental and computational studies are necessary to fully elucidate the reaction mechanisms and to isolate or spectroscopically observe the proposed intermediates in the reactions of this compound.
Potential Academic and Research Applications Methodology and Design Principles
Fundamental Studies in Ligand Design for Diverse Metal Centers
The nitrogen-rich structure of 2-(1H-1,2,3-triazol-1-yl)pyrimidine, featuring both a pyrimidine (B1678525) and a 1,2,3-triazole ring, makes it an excellent candidate for ligand design in coordination chemistry. nih.gov The multiple nitrogen atoms act as potential coordination sites, allowing for the formation of stable complexes with a wide variety of metal centers. nih.govuobaghdad.edu.iq Researchers are exploring its use in creating mono- and polynuclear metal complexes with tailored electronic and steric properties. rsc.org
The design principles for these ligands often involve the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This methodology allows for the facile introduction of various substituents onto the triazole ring, enabling fine-tuning of the ligand's properties for specific metal ions. For instance, pyridyl-1,2,3-triazole ligands have emerged as viable replacements for traditional bipyridine and terpyridine ligands in the development of molecular switches and mechanically interlocked molecules. nih.gov
Studies have shown that this compound and its derivatives can act as bidentate or tridentate ligands, coordinating to metal ions through the nitrogen atoms of both the pyrimidine and triazole rings. nih.govresearchgate.net The coordination environment can be further influenced by the choice of metal ion and the presence of other ancillary ligands. researchgate.net This versatility has led to the synthesis of complexes with interesting photophysical and electrochemical properties, making them promising for applications in catalysis and materials science. rsc.org
Table 1: Examples of Metal Complexes with Triazolyl-Pyrimidine Type Ligands
| Metal Ion | Ligand Type | Coordination Mode | Potential Application | Reference |
| Pd(II) | bis(1,2,3-triazolyl-pyridine) | Bidentate | Suzuki-Miyaura Coupling Catalyst | rsc.org |
| Cu(I)/Cu(II) | bidentate/tridentate | Bidentate/Tridentate | Molecular Switches | nih.gov |
| Ir(III) | binuclear cyclometalated | Multidentate | Photodynamic Therapy | nih.gov |
| Rh(III), Pt(II), Au(III) | penta- and tetradentate | Multidentate | Anticancer Agents | uobaghdad.edu.iq |
Precursors and Building Blocks for Advanced Materials Science
The inherent properties of the this compound scaffold make it a valuable building block for the synthesis of advanced materials. The thermal stability and predictable coordination behavior of its metal complexes are key attributes for creating functional materials.
Development of Functional Coatings
The 1,2,3-triazole moiety is increasingly recognized for its role in the development of high-performance organic coatings. rsc.org Molecules rich in 1,2,3-triazoles exhibit strong antimicrobial and anti-fouling properties. rsc.org The straightforward "click" chemistry approach to their synthesis allows for the functionalization of a wide range of surfaces, including those of metal oxide nanoparticles and carbon nanotubes, to create hybrid nanocomposites for advanced coatings. rsc.org These coatings can offer protection against corrosion, microbial growth, and biofouling. rsc.org
Exploration as Molecular Probes and Chemosensors
The ability of the triazole and pyrimidine rings to interact with specific analytes through various non-covalent interactions makes this compound a promising candidate for the development of molecular probes and chemosensors. The electronic properties of the molecule can be modulated upon binding to a target species, leading to a detectable signal, such as a change in fluorescence or color.
Mechanistic Studies of Corrosion Inhibition for Metal Surfaces
Recent research has highlighted the potential of 1,2,3-triazole derivatives as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in acidic environments. nih.govresearchgate.netnih.gov The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govdntb.gov.ua
The nitrogen and sulfur atoms, along with the π-electrons in the aromatic rings of these molecules, play a crucial role in the adsorption process. researchgate.net The inhibitor molecules can interact with the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process. nih.govdntb.gov.ua
The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive environment. nih.govdntb.gov.ua Computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to further understand the adsorption mechanism and to correlate the molecular structure of the inhibitors with their performance. researchgate.net These studies help in designing more efficient corrosion inhibitors by optimizing their electronic properties and adsorption behavior. researchgate.net
Table 2: Corrosion Inhibition Efficiency of Triazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| (E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide | Copper | 1.0 M HNO₃ | 89.59 | nih.gov |
| 2-(acetoxymethyl)-5-(3-((1-(naphthalen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate (TNAc) with KI | Mild Steel | 1.0 mol/L HCl | 94 | researchgate.net |
| 4-[1-(4-Methoxy-phenyl)-1H- nih.govnih.govnih.govtriazol-4-ylmethyl]-morpholine (MPTM) | Mild Steel | 1 M HCl | 94 | researchgate.net |
Design Principles for High-Energy-Density Compounds
The design of high-energy-density compounds (HEDCs) focuses on creating molecules with a high positive heat of formation, high density, and good thermal stability. The incorporation of nitrogen-rich heterocyclic rings, such as triazoles and pyrimidines, is a common strategy in the design of HEDCs. nih.gov These rings contribute to a high nitrogen content and a large number of N-N and C-N bonds, which release a significant amount of energy upon decomposition.
Theoretical studies employing computational methods are often used to predict the performance and stability of potential HEDCs before their synthesis. nih.gov These studies calculate key properties such as density, detonation velocity, and bond dissociation energies to assess the viability of a designed molecule as a high-energy material. nih.gov The goal is to achieve a balance between high performance and satisfactory safety, ensuring the compounds are not overly sensitive to shock or friction. nih.gov While the direct application of this compound in this field is still under exploration, its structural motifs are relevant to the design principles of next-generation energetic materials.
Table of Mentioned Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
